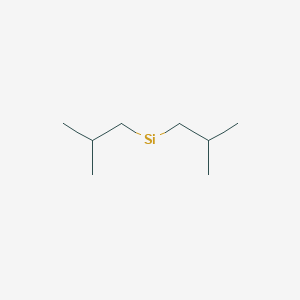
Diisobutylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-methylpropyl)silane is an organosilicon compound with the chemical formula C8H20Si. It belongs to the class of silanes, which are compounds containing silicon atoms bonded to hydrogen and/or alkyl groups. This compound is characterized by the presence of two 2-methylpropyl groups attached to a silicon atom. Silanes are known for their versatility and are widely used in various industrial and scientific applications.
Métodos De Preparación
The synthesis of Bis(2-methylpropyl)silane typically involves the reaction of silicon tetrachloride with 2-methylpropyl magnesium bromide in an ether solvent. The reaction proceeds as follows:
SiCl4+2C4H9MgBr→(C4H9)2SiCl2+2MgBrCl
The resulting dichlorosilane is then reduced using lithium aluminum hydride (LiAlH4) to yield Bis(2-methylpropyl)silane:
(C4H9)2SiCl2+2LiAlH4→(C4H9)2SiH2+2LiAlH3Cl
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.
Análisis De Reacciones Químicas
Bis(2-methylpropyl)silane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes using oxidizing agents like hydrogen peroxide (H2O2) or ozone (O3).
Reduction: The compound can act as a reducing agent in certain reactions, donating hydride ions (H-).
Substitution: It can undergo nucleophilic substitution reactions where the hydrogen atoms attached to silicon are replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide, ozone, and various nucleophiles. Major products formed from these reactions include silanols, siloxanes, and substituted silanes.
Aplicaciones Científicas De Investigación
Bis(2-methylpropyl)silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reducing agent in organic synthesis.
Biology: It is employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of silicone-based materials, adhesives, and coatings due to its ability to improve adhesion and durability.
Mecanismo De Acción
The mechanism of action of Bis(2-methylpropyl)silane involves its ability to form stable bonds with both organic and inorganic substrates. The silicon atom in the compound can form strong covalent bonds with oxygen, nitrogen, and carbon atoms, making it an effective coupling agent. This property is particularly useful in enhancing the adhesion of coatings and adhesives to various surfaces.
Comparación Con Compuestos Similares
Bis(2-methylpropyl)silane can be compared with other similar compounds such as:
Trimethylsilane: Contains three methyl groups attached to silicon. It is less bulky and has different reactivity compared to Bis(2-methylpropyl)silane.
Phenylsilane: Contains a phenyl group attached to silicon. It has different electronic properties and reactivity.
Dimethylphenylsilane: Contains both methyl and phenyl groups attached to silicon. It has a unique combination of properties from both methyl and phenyl groups.
The uniqueness of Bis(2-methylpropyl)silane lies in its specific steric and electronic properties imparted by the 2-methylpropyl groups, making it suitable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C8H18Si |
|---|---|
Peso molecular |
142.31 g/mol |
InChI |
InChI=1S/C8H18Si/c1-7(2)5-9-6-8(3)4/h7-8H,5-6H2,1-4H3 |
Clave InChI |
PGGUEVOOHUUYON-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C[Si]CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


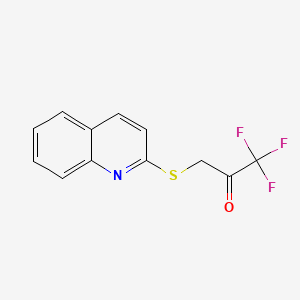
![4-{[(3,4,5-Trimethoxyphenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B14284626.png)
![2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyridine](/img/structure/B14284627.png)

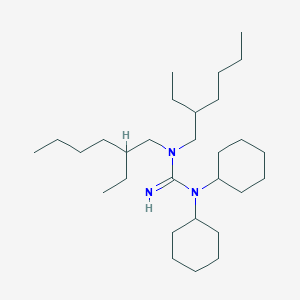

![N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14284667.png)
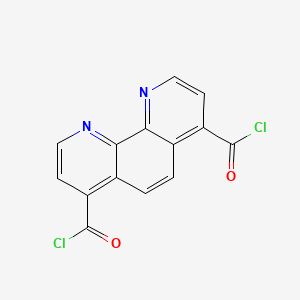

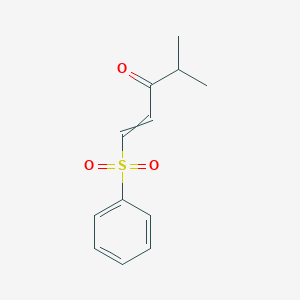
![1-Phenyl-3-[(1-phenylcyclopropyl)amino]propan-1-one](/img/structure/B14284688.png)
![Benzenamine, N-[1-(3-pyridinyl)ethylidene]-](/img/structure/B14284697.png)

![6-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14284702.png)
